5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde
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Overview
Description
5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups and a hydrazinylidene moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde typically involves the reaction of 3-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the hydrazinylidene linkage. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Industrial production would also require stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine or amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile employed.
Scientific Research Applications
5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydrazinylidene moiety can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid
- 3-Methoxy-5-propylphenol
Uniqueness
Compared to similar compounds, 5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde stands out due to its specific hydrazinylidene linkage and the presence of multiple methoxy groups. These structural features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
918625-69-1 |
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Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-hydroxy-3-methoxy-5-[(3-methoxyphenyl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C15H14N2O4/c1-20-13-5-3-4-11(7-13)16-17-12-6-10(9-18)15(19)14(8-12)21-2/h3-9,19H,1-2H3 |
InChI Key |
VGPVCMDYWXUKCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=NC2=CC(=C(C(=C2)OC)O)C=O |
Origin of Product |
United States |
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